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D-Mannose-UL-13C6

Isotopic enrichment Chemical purity Quality control

Endogenous D-mannose LC-MS/MS quantification requires isotope dilution to correct matrix effects, yet singly labeled (M+1) analogs suffer isotopic overlap with natural abundance isotopologues. D-Mannose-UL-13C6 provides uniform 13C6 labeling producing M+6 mass shift for interference-free detection. • Validated serum assay: extraction recovery 104.1-105.5%, matrix effect 97.0-100.0% • Inter-/intra-day precision <2% for clinical biomarker validation • Enables complete 13C-MFA for resolving glycolytic, PPP, and glycosylation carbon flux

Molecular Formula ¹³C₆H₁₂O₆
Molecular Weight 186.11
CAS No. 287100-74-7
Cat. No. B1146202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Mannose-UL-13C6
CAS287100-74-7
Molecular Formula¹³C₆H₁₂O₆
Molecular Weight186.11
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 0.1 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Mannose-UL-13C6 Stable Isotope Standard


D-Mannose-UL-13C6 (CAS 287100-74-7) is a uniformly carbon-13 labeled analog of the naturally occurring monosaccharide D-mannose, in which all six carbon atoms are enriched with the stable isotope 13C. This compound serves as a mass spectrometry (MS) internal standard for isotope dilution quantification and as a metabolic tracer for 13C metabolic flux analysis (13C-MFA) and nuclear magnetic resonance (NMR) spectroscopy. The uniform labeling pattern (UL-13C6) produces a nominal mass shift of M+6 relative to unlabeled D-mannose (M=180.16 Da) and eliminates the signal ambiguity associated with singly or selectively labeled analogs. Key technical specifications include isotopic purity (typically 98 atom% 13C) and chemical purity (≥99%) [1] .

Workflow
Isotope dilution MS internal standard
Selection
Uniform M+6 mass shift for unambiguous detection
Use Context
13C metabolic flux analysis (13C-MFA) and 13C NMR spectroscopy

Limitations of Unlabeled and Selective Analogs


Substituting unlabeled D-mannose for D-Mannose-UL-13C6 in a quantitative LC-MS/MS workflow eliminates the isotope dilution internal standardization required to correct for matrix effects and extraction variability; in the validated serum assay, unlabeled analyte alone yielded recovery and matrix effect values that required isotopic correction to achieve inter- and intra-day precision <2% [1]. Selectively labeled analogs (e.g., D-Mannose-1-13C or D-Mannose-6-13C) produce mass shifts of M+1 rather than M+6, increasing the risk of isotopic overlap with the natural abundance 13C isotopologue distribution of the unlabeled analyte—a limitation that uniform 13C6 labeling overcomes by placing the internal standard signal in a clean, interference-free mass channel . Furthermore, for 13C metabolic flux analysis (13C-MFA) requiring complete carbon backbone tracing, partially labeled tracers cannot provide the full positional isotopomer information needed to resolve pathway bifurcations and compartment-specific fluxes [2].

D-Mannose-UL-13C6 (uniform M+6)
Unlabeled D-mannose Matrix-effect correction absent; extraction variability may compromise quantitative precision in LC-MS/MS.
D-Mannose-UL-13C6 (full positional resolution)
D-Mannose-6-13C (single-site M+1) Limited isotopomer data; may not resolve natural abundance interference in isotope dilution assays.

D-Mannose-UL-13C6: Quantitative Comparison Evidence


Purity Specifications Comparison

Supplier specifications for D-Mannose-UL-13C6 consistently report isotopic purity of 98 atom% 13C and chemical purity of 99% (CP grade) [1]. In comparison, D-Mannose-6-13C (a singly labeled analog) is available at 99 atom% 13C, but the uniform M+6 labeling pattern of UL-13C6 provides a cleaner mass shift for LC-MS/MS internal standardization without natural abundance interference .

Purity & Labeling
Supplier specification review
98 atom% 13C, uniform M+6 shift
vs. D-Mannose-6-13C: 99 atom% 13C, M+1 shift
M+6 shift reported to improve MS channel separation
Procurement should consider labeling pattern utility over isotopic purity difference
Isotopic enrichment Chemical purity Quality control Procurement specification

Internal Standard Performance in Serum

In a validated LC-MS/MS method for quantifying D-mannose in human serum, D-Mannose-13C6 was employed as the internal standard. The extraction recovery ranged from 104.1% to 105.5%, and the matrix effect ranged from 97.0% to 100.0% [1]. These values indicate near-complete compensation for sample preparation losses and minimal ion suppression/enhancement, enabling inter- and intra-day accuracy and precision <2% across a standard curve range of 1–50 μg/mL.

ISTD Performance
Method context
Recovery 104.1–105.5%
Matrix effect 97.0–100.0% (serum)
Supports bioanalytical validation review
Human serum research matrix; isotope dilution correction required for precision
LC-MS/MS Isotope dilution Method validation Clinical biomarker

Mannose vs Glucose Flux Differentiation

13C6-mannose has been utilized in 13C metabolic flux analysis (13C-MFA) to differentiate mannose metabolism from glucose metabolism in cancer cell models. In H1N1-infected A549 lung epithelial cells, parallel experiments using 1,2-13C2-glucose and 13C6-mannose enabled quantitative discrimination of glycolytic carbon sourcing [1]. Uniform 13C6 labeling provides complete positional isotopomer data, whereas singly labeled or partially labeled analogs yield incomplete flux resolution [2].

Flux Differentiation
Class-level
Full positional isotopomer data
Uniform 13C6 vs. singly labeled tracers
Enables pathway bifurcation resolution in 13C-MFA
A549 and B16-F10 cell models; mannose/glucose carbon sourcing context
13C metabolic flux analysis Glycolysis Cancer metabolism Tracer studies

Complete Carbon Backbone NMR Assignment

D-Mannose-UL-13C6 provides a distinct advantage in 13C NMR spectroscopy: the uniform 13C enrichment across all six carbon positions yields enhanced signal-to-noise for all carbon resonances simultaneously, enabling complete backbone assignment in a single experiment. In contrast, selectively labeled compounds (e.g., D-Mannose-1-13C or D-Mannose-6-13C) enhance only specific carbon signals, requiring multiple experiments for full assignment . The uniform labeling pattern also simplifies interpretation of 13C-13C coupling patterns in 2D NMR experiments.

NMR Backbone Coverage
Data to verify
Six-fold 13C resonance enhancement
Uniform enrichment vs. selective single-position analogs
May reduce experiments for full assignment
Structure elucidation context; 13C-13C coupling interpretation advantage
13C NMR Structure elucidation Glycosylation Carbohydrate chemistry

D-Mannose-UL-13C6 Applications


Clinical Biomarker Quantification via LC-MS/MS

Deploy D-Mannose-UL-13C6 as an internal standard for isotope dilution LC-MS/MS quantification of endogenous D-mannose in human serum or plasma. Validated method parameters—including extraction recovery (104.1%–105.5%) and matrix effect (97.0%–100.0%) [1]—support its use in clinical studies where inter- and intra-day precision <2% is required for biomarker validation. This application is directly supported by the method validation study conducted on esophageal cancer patient samples [1].

13C-MFA for Cancer and Immunology Research

Utilize D-Mannose-UL-13C6 as a metabolic tracer in 13C-MFA experiments to quantify mannose-specific carbon flux through glycolysis, the pentose phosphate pathway, and glycosylation. The uniform 13C6 labeling provides complete positional isotopomer information necessary for resolving pathway bifurcations [2]. This compound has been employed to differentiate mannose and glucose utilization in H1N1-infected A549 lung epithelial cells [3] and in melanoma cell models [2].

Glycoprotein N-Glycan Profiling

Incorporate D-Mannose-UL-13C6 into cell culture media to trace the metabolic origins of mannose residues in N-linked glycans. Studies have demonstrated that exogenous mannose directly contributes 10–45% of the mannose found in N-glycans, with up to a 100-fold preference for mannose over glucose based on extracellular concentrations [4]. Uniform 13C6 labeling enables precise MS-based quantitation of mannose incorporation into specific glycan structures.

13C NMR of Carbohydrate-Protein Interactions

Employ D-Mannose-UL-13C6 in 13C NMR experiments for complete carbon backbone assignment and analysis of carbohydrate-protein binding interfaces. Uniform labeling enhances signal-to-noise for all six carbon resonances simultaneously, reducing the number of experiments required for full structural characterization compared to selectively labeled analogs .

Application
Selection Property
Validation Focus
Biomarker quantification research (human serum matrix)
Isotope-labeled internal standard (M+6)
Matrix-effect correction and precision review
13C metabolic flux analysis for pathway research
Uniform 13C6 labeling for full isotopomer data
Flux ratio resolution and pathway bifurcation analysis
Glycoprotein N-glycan profiling via metabolic tracing
Uniform 13C6 for mannose residue origin tracing
Glycan incorporation quantitation and MS analysis
13C NMR structural analysis of carbohydrates
Uniform enrichment for enhanced S/N across all carbons
Complete carbon backbone assignment in fewer experiments

Technical Documentation Hub

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